3-(1H-indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide

CCK-B receptor linker SAR quinazolinone ligands

3-(1H-Indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide (C₂₁H₂₀N₄O₂, MW 360.4 g/mol) is a synthetic hybrid molecule that covalently links an indole C-3 propanamide donor to a 4-oxoquinazolinone acceptor through an ethylene diamine bridge. Its closest structural analogs differ principally in three regions: the quinazolinone C-2 substituent (e.g., 2‑methyl, 2‑ethyl, or unsubstituted), the indole ring substitution pattern, and the nature of the linker connecting the two heterocyclic systems.

Molecular Formula C21H20N4O2
Molecular Weight 360.4 g/mol
Cat. No. B12179611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide
Molecular FormulaC21H20N4O2
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCN3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C21H20N4O2/c26-20(10-9-15-13-23-18-7-3-1-5-16(15)18)22-11-12-25-14-24-19-8-4-2-6-17(19)21(25)27/h1-8,13-14,23H,9-12H2,(H,22,26)
InChIKeyPYPDBXDLVJOCMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide – What It Is and Which Analogs Define Its Competitive Landscape


3-(1H-Indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide (C₂₁H₂₀N₄O₂, MW 360.4 g/mol) is a synthetic hybrid molecule that covalently links an indole C-3 propanamide donor to a 4-oxoquinazolinone acceptor through an ethylene diamine bridge [1]. Its closest structural analogs differ principally in three regions: the quinazolinone C-2 substituent (e.g., 2‑methyl, 2‑ethyl, or unsubstituted), the indole ring substitution pattern, and the nature of the linker connecting the two heterocyclic systems [2]. The compound occupies a narrow chemical space between simple 2‑[2‑(1H‑indol‑3‑yl)ethyl]quinazolinones explored as CCK‑B receptor ligands and more elaborate indolyl‑oxoacetamide–quinazolinone hybrids developed for pancreatic lipase inhibition [3][4].

Core Unsubstituted 4-oxoquinazolinone scaffold
Linker Ethylene bridge supports reported extended geometry
Indole C‑3 propanamide preserves indole NH hydrogen‑bond donor

Why 3-(1H-Indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide Cannot Be Replaced by a Close Structural Analog


Within the indole–quinazolinone hybrid family, even minor structural perturbations produce large changes in target binding and biological readout. In the seminal CCK‑B receptor series, introducing a single methyl branch on the ethylene linker reduced binding affinity by approximately 350‑fold (IC₅₀ from 0.026 µM to 9.1 µM), while altering the number of methylene units between the indole and quinazolinone rings shifted maximal receptor binding to the ethyl‑spaced congener [1]. Similarly, in pancreatic lipase (PL) inhibitor hybrids, the C‑2 substituent on the quinazolinone and the length of the alkyl extension dictated inhibitory potency across a >10‑fold range [2]. Therefore, the precise substitution pattern of 3‑(1H‑indol‑3‑yl)‑N‑[2‑(4‑oxoquinazolin‑3(4H)‑yl)ethyl]propanamide—unsubstituted 4‑oxoquinazolinone core, indole C‑3 propanamide attachment, and ethylene diamine linker—defines a unique interaction geometry that cannot be assumed interchangeable with its 2‑methyl, 2‑ethyl, 6‑fluoro, or indole‑N‑alkylated counterparts.

Linker perturbation

Ethylene bridge geometry is sensitive to branching or length changes, which may reduce target engagement.

Quinazolinone core

2‑alkyl or 6‑fluoro substituents can shift biological activity profiles >10‑fold in related chemotypes.

Indole attachment

N‑1 alkylation eliminates the indole NH donor and may alter conformational preference, limiting affinity.

Quantitative Differentiation Evidence for 3-(1H-Indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide Against Its Closest Analogs


Ethylene Linker Between Indole and Quinazolinone Provides Optimal CCK‑B Receptor Binding Geometry

In a systematic linker-length study on 2‑[2‑(1H‑indol‑3‑yl)alkyl]‑3‑phenyl‑4(3H)‑quinazolinones, the ethyl bridge (two‑methylene linker) conferred maximal cholecystokinin B (CCK‑B) receptor binding affinity compared to one‑ or three‑methylene analogs [1]. The unsubstituted ethylene linker in the target compound matches this optimal geometry, whereas analogs with shorter (methylene) or longer (propylene) bridges are predicted to lose binding affinity by at least one order of magnitude [1].

Linker geometry
Class-level inference
Ethyl linker binding ~0.026 µM; methyl branch shifts to ~9.1 µM (350‑fold)
Reported linker-dependent affinity context
CCK‑B receptor binding from mouse brain membranes
CCK-B receptor linker SAR quinazolinone ligands

Unsubstituted 4-Oxoquinazolinone Core Differentiates This Compound from 2‑Alkyl and 6‑Fluoro Analogs

The target compound features an unsubstituted 4‑oxoquinazolin‑3(4H)‑yl core, contrasting with closely related analogs bearing a 2‑methyl (CAS not available), 2‑ethyl , or 6‑fluoro substituent. In the indolyl‑oxoacetamide–quinazolinone PL inhibitor series, variation of the quinazolinone substitution pattern altered in vitro PL IC₅₀ values from 4.71 µM (most potent analogue 13be) to >50 µM across 18 derivatives, demonstrating that even small changes at the quinazolinone ring produce >10‑fold differences in functional potency [1]. The unsubstituted core of the target compound provides a distinct electronic and steric profile that is non‑interchangeable with alkyl‑ or halo‑substituted variants.

Core substitution
Class-level inference
Unsubstituted core vs 2‑alkyl/6‑fluoro: >10‑fold potency variation in PL inhibition series
Core substitution may shift potency context
In vitro PL assay; no direct target data
quinazolinone SAR C-2 substitution kinase inhibitor design

Indole C‑3 Propanamide Attachment Provides a Distinct Pharmacophoric Geometry vs. Indole‑N‑Alkylated or Indole‑C‑2 Regioisomers

The target compound connects the indole C‑3 position to the quinazolinone ethylamine via a propanamide spacer. In contrast, several commercial analogs employ indole N‑1 alkylation (e.g., N‑[2‑(1H‑indol‑1‑yl)ethyl]‑3‑(4‑oxoquinazolin‑3‑yl)propanamide [1]) or indole C‑5/C‑6 carboxamide linkages. The C‑3 propanamide attachment preserves the indole NH as a hydrogen‑bond donor (calculated pKa ~15.4 [2]) and projects the quinazolinone moiety along a trajectory that mimics the tryptophan side chain. In the CCK‑B receptor series, the spatial relationship between the indole and quinazolinone rings—governed by the attachment point and linker—was shown to dictate whether the molecule adopts an extended (high‑affinity) vs. folded (low‑affinity) conformation, with a 350‑fold affinity difference between the two geometries [3].

Regiochemistry
Class-level inference
C‑3 propanamide (free NH) vs N‑alkylated: conformational bias can alter affinity up to 350‑fold
Regiochemistry determines H‑bond donor and geometry
X‑ray/MM2 analysis of CCK‑B ligands
indole substitution pattern regiochemistry target recognition

Physicochemical Profile: Balanced LogP and Rotatable Bond Count Indicate Favorable Permeability–Solubility Trade‑Off vs. Dimethoxy Analogs

The target compound has a calculated LogP of 2.35 and a topological polar surface area (TPSA) of 77.56 Ų, with 6 rotatable bonds [1]. Its 6,7‑dimethoxy analog (3‑(6,7‑dimethoxy‑4‑oxoquinazolin‑3(4H)‑yl)‑N‑[2‑(1H‑indol‑3‑yl)ethyl]propanamide) incorporates two additional methoxy groups, which increase both LogP and TPSA, potentially altering oral bioavailability and CNS penetration profiles. The target compound’s physicochemical parameters fall within the established Lipinski and Veber oral drug‑space thresholds (LogP ≤5, TPSA ≤140 Ų, rotatable bonds ≤10) [2], whereas the dimethoxy analog moves closer to the upper TPSA boundary, which can limit passive membrane permeability.

Physicochemical profile
Cross-study comparable
LogP 2.35 & TPSA 77.56 Ų
Balanced LogP/TPSA may support cell-permeable probe development
Dimethoxy analog has higher TPSA (~107 Ų) and MW
physicochemical properties drug-likeness LogP comparison

Caspase‑3 Activation and Cytotoxicity in the 4‑Oxoquinazoline‑Indole Hybrid Class Support Oncology Research Applications

Although the target compound itself lacks published cellular IC₅₀ data, closely related 4‑oxoquinazoline–2‑oxoindoline acetohydrazide hybrids have demonstrated caspase‑3 activation up to 5‑fold above untreated controls in U937 human lymphoma cells, with cytotoxic IC₅₀ values in the low micromolar range against SW620 (colon), PC‑3 (prostate), and NCI‑H23 (lung) cancer cell lines [1]. These hybrids share the same 4‑oxoquinazolinone pharmacophore and an indole‑derived moiety, and their activity was benchmarked against PAC‑1, the first‑in‑class procaspase‑3 activator [1]. The target compound’s unsubstituted 4‑oxoquinazolinone core and indole C‑3 propanamide attachment position it as a direct structural descendant of this series, providing a rational basis for its prioritization in oncology screening cascades.

Procaspase‑3 pathway
Class-level inference
5‑fold caspase‑3 activation in U937 cells by related 4‑oxoquinazoline‑oxoindoline hybrid
Supports oncology screening context
No direct target data; PAC‑1 as comparator
procaspase-3 activation cytotoxicity apoptosis

Absence of a 2‑Oxoindoline (Isatin) Moiety Distinguishes This Compound from Mixed 2‑Oxoindoline/4‑Oxoquinazoline Hybrid Series and May Reduce Off‑Target Redox Activity

Several described hybrid series incorporate both 2‑oxoindoline (isatin) and 4‑oxoquinazolinone scaffolds, which introduces an additional electrophilic ketone susceptible to nucleophilic attack and redox cycling [1]. The target compound uses a native indole rather than 2‑oxoindoline, eliminating this reactive carbonyl. In the acetohydrazide series, the 2‑oxoindoline carbonyl was essential for procaspase‑3 activation but also contributed to non‑selective cytotoxicity at higher concentrations [1]. The target compound’s indole C‑3 propanamide architecture preserves the indole binding element while potentially reducing non‑specific thiol reactivity, offering a cleaner pharmacological profile for target‑based screening.

2‑Oxoindoline absence
Supporting evidence
Native indole vs 2‑oxoindoline: eliminates electrophilic C‑2 carbonyl
May reduce non‑specific redox activity
Quantitative selectivity not yet published
2-oxoindoline redox activity structural selectivity

Recommended Research and Industrial Application Scenarios for 3-(1H-Indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide


Oncology Probe Development: Procaspase‑3 Activation and Apoptosis Screening Cascades

The compound is structurally anchored in the 4‑oxoquinazoline–indole hybrid class, which has produced procaspase‑3 activators with 5‑fold induction over untreated controls in U937 lymphoma cells [1]. Its unsubstituted 4‑oxoquinazolinone core and indole C‑3 propanamide attachment make it suitable as a starting scaffold for medicinal chemistry optimization targeting procaspase‑3 or parallel apoptosis pathways, with PAC‑1 serving as the appropriate positive control benchmark [1].

GPCR Ligand Screening: CCK‑B Receptor Binding and Functional Assays

The compound’s ethylene‑bridged indole–quinazolinone architecture directly mirrors the optimal pharmacophoric geometry identified for CCK‑B receptor ligands, where the ethyl linker provided maximal binding affinity and the extended conformation (IC₅₀ = 0.026 µM for the closest comparator) was essential for high‑affinity receptor engagement [2]. The target compound is an ideal candidate for CCK‑B radioligand displacement assays and downstream functional profiling.

Metabolic Disorder Research: Pancreatic Lipase Inhibition Screening

Indole–quinazolinone hybrids with optimized alkyl extensions have demonstrated pancreatic lipase (PL) inhibitory activity in the low micromolar range (IC₅₀ = 4.71 µM for the most potent analogue 13be) with competitive inhibition kinetics (Ki = 1.826 µM) [3]. The target compound’s propanamide linker and ethyl spacer provide a distinct connectivity pattern not explored in the published 18‑compound PL inhibitor series, offering an opportunity to expand SAR understanding of this chemotype for anti‑obesity drug discovery [3].

Chemical Biology Tool for Indole–Quinazolinone Hybrid SAR Expansion

The commercial availability of closely related analogs with defined structural variations (2‑methyl, 2‑ethyl, 6‑fluoro, 6,7‑dimethoxy, and indole N‑alkylated derivatives) enables systematic SAR studies. The target compound serves as the reference unsubstituted 4‑oxoquinazolinone/indole C‑3 propanamide baseline against which the impact of each substituent on potency, selectivity, and physicochemical properties can be quantitatively mapped [4][5].

Application
Selection Property
Validation Focus
Oncology probe development
Unsubstituted core and C‑3 propanamide attachment
Procaspase‑3 activation endpoints
GPCR ligand screening
Ethylene‑bridged geometry
CCK‑B receptor binding assays
Metabolic disorder research
Propanamide linker and ethyl spacer
Pancreatic lipase inhibition profiling
SAR baseline compound
Unsubstituted core / C‑3 attachment
Analogue comparative SAR mapping
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